4'-Methoxybiphenyl-4-sulfonyl chloride
Overview
Description
4'-Methoxybiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S. It is characterized by a biphenyl structure with a methoxy group (-OCH3) attached to the fourth carbon of one benzene ring and a sulfonyl chloride group (-SO2Cl) attached to the fourth carbon of the other benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride typically involves the chlorosulfonation of 4'-methoxybiphenyl. This reaction can be carried out using chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4'-Methoxybiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl chloride group can be reduced to form sulfides.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Resulting from reduction reactions.
Substituted Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4'-Methoxybiphenyl-4-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of dyes, pigments, and other chemical products.
Mechanism of Action
4'-Methoxybiphenyl-4-sulfonyl chloride is similar to other sulfonyl chloride compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride. its unique structure, with the methoxy group and biphenyl framework, sets it apart in terms of reactivity and applications. The presence of the methoxy group can influence the electronic properties of the compound, making it more reactive in certain reactions compared to its analogs.
Comparison with Similar Compounds
Benzenesulfonyl chloride
Toluene-4-sulfonyl chloride
4'-Nitrobiphenyl-4-sulfonyl chloride
4'-Methylbiphenyl-4-sulfonyl chloride
Properties
IUPAC Name |
4-(4-methoxyphenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXJCPSCXFPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383376 | |
Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202752-04-3 | |
Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHOXYBIPHENYL-4-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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